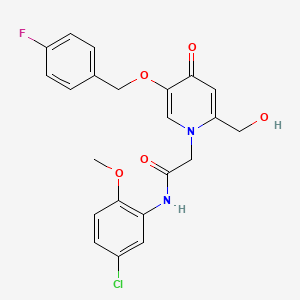

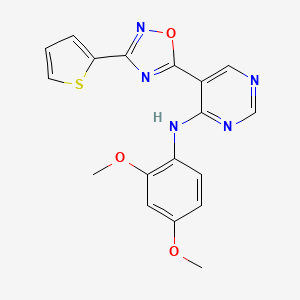

![molecular formula C15H14N2S2 B3001786 3-(2-thienyl)-2,3a,4,6-tetrahydro-3H-[2]benzothiepino[5,4-c]pyrazole CAS No. 477871-58-2](/img/structure/B3001786.png)

3-(2-thienyl)-2,3a,4,6-tetrahydro-3H-[2]benzothiepino[5,4-c]pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-thienyl)-2,3a,4,6-tetrahydro-3H-[2]benzothiepino[5,4-c]pyrazole is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic molecule that contains sulfur and nitrogen atoms, and it has been synthesized using different methods.

Applications De Recherche Scientifique

Synthesis Techniques and Chemical Reactions

Synthesis of Pyrazolo and Thieno Isoquinolines : A study by Pandey, Bhowmik, and Batra (2013) detailed a synthesis method involving cascade imination/intramolecular decarboxylative coupling for producing 3H-pyrazolo[3,4-c]isoquinolines and thieno[3,2-c]isoquinolines, which are structurally related to the compound (Pandey, Bhowmik, & Batra, 2013).

Reactions with Arylidenemalononitriles and Acetylenic Esters : Youssef (2009) reported on the reactions of similar compounds, highlighting the creation of benzothieno[2,3-d]pyrimidine derivatives and ethenylaminopyrano[2,3-c]pyrazole derivatives, contributing to the understanding of chemical behaviors of such compounds (Youssef, 2009).

Synthesis of Oxadiazole-Based Derivatives : Wang et al. (2014) synthesized 1,3,4-oxadiazole-based derivatives, including those with 2-thienyl groups, which are similar to the compound , demonstrating the versatility in creating various heterocyclic compounds (Wang et al., 2014).

Applications in Material Science

Enhancement of Oxidative Stability in Polymers : Han et al. (2009) explored the use of compounds including 3,4-benzothiadiazole for enhancing the oxidative stability of polyfluorenes in thermal lithography, demonstrating an application in material science (Han et al., 2009).

Fluorescence in Thieno[3,2-c]pyrans : Sahu et al. (2014) studied thieno[3,2-c]pyrans, which showed substituent-dependent fluorescence, indicating potential applications in optical devices or sensors (Sahu et al., 2014).

Photovoltaic Device Application : Zhou et al. (2010) synthesized thieno[3,4-b]pyrazine-based copolymers for use in photovoltaic devices, showcasing the potential of similar compounds in renewable energy technologies (Zhou et al., 2010).

Mécanisme D'action

Target of Action

The primary targets of the compound “3-(2-thienyl)-2,3a,4,6-tetrahydro-3H-2Compounds with a pyrazole nucleus are known to have a wide spectrum of biological activities and can target various proteins and enzymes .

Mode of Action

It’s known that pyrazole-based compounds can interact with their targets in various ways, such as inhibiting protein glycation, acting as antibacterial, antifungal, anti-tuberculosis, antioxidant, and antiviral agents .

Biochemical Pathways

Pyrazole-based compounds are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Pyrazole-based compounds are known to have antimicrobial, anti-inflammatory, antidepressant, and anticancer effects .

Action Environment

Safety and Hazards

Pyrazole compounds should be handled with care. They may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Orientations Futures

The past decade has witnessed significant progress in synthesizing structurally diverse and biologically relevant pyrano[2,3-c]pyrazole derivatives through the integration of green methodologies . These include the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .

Propriétés

IUPAC Name |

3-thiophen-2-yl-3,3a,4,6-tetrahydro-2H-[2]benzothiepino[5,4-c]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S2/c1-2-5-11-10(4-1)8-18-9-12-14(11)16-17-15(12)13-6-3-7-19-13/h1-7,12,15,17H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAXBRYGRNQHGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(NN=C2C3=CC=CC=C3CS1)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]quinazoline](/img/structure/B3001704.png)

![3-[4-(1-Aminoethyl)piperidine-1-carbonyl]-3,4-dihydroisochromen-1-one;hydrochloride](/img/structure/B3001706.png)

![(11Z)-Tricyclo[20.2.2.02,7]hexacosa-1(24),2(7),3,5,11,22,25-heptaene-3,5,24,25-tetrol](/img/structure/B3001708.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B3001709.png)

![5-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B3001713.png)

![1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B3001723.png)

![N-[(1-methylindazol-3-yl)methyl]prop-2-enamide](/img/structure/B3001725.png)